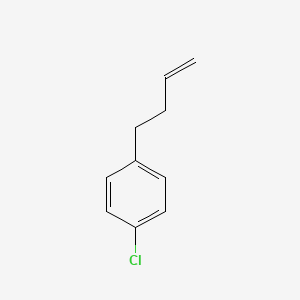
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE is an aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound is characterized by a phenanthrene core substituted with phenyl and phenylethynyl groups, which contribute to its distinct chemical behavior and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the reaction between 9-bromo-10-phenylphenanthrene and phenylacetylene in the presence of a palladium catalyst and a base like triethylamine can yield the desired compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely follow similar cross-coupling reactions with optimization for cost, efficiency, and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents or nitrating mixtures can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted phenanthrenes, quinones, and reduced hydrocarbons .
Aplicaciones Científicas De Investigación
9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its fluorescence properties
Mecanismo De Acción
The mechanism by which 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE exerts its effects involves interactions at the molecular level. The phenylethynyl groups enhance conjugation, leading to unique electronic properties. These interactions can affect various molecular targets and pathways, including:
Photophysical Pathways: The compound’s fluorescence and absorption properties are influenced by its conjugated structure.
Chemical Pathways: Its reactivity in oxidation and substitution reactions is dictated by the electron density on the phenanthrene core.
Comparación Con Compuestos Similares
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 4-(10-phenylanthracene-9-yl)pyridine
Comparison: Compared to these similar compounds, 9-PHENYL-10-PHENYLETHYNYLPHENANTHRENE stands out due to its specific substitution pattern, which imparts unique photophysical properties and reactivity. For instance, the presence of both phenyl and phenylethynyl groups can lead to higher thermal stability and distinct fluorescence characteristics .
Propiedades
Número CAS |
725213-67-2 |
|---|---|
Fórmula molecular |
C28H18 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
9-phenyl-10-(2-phenylethynyl)phenanthrene |
InChI |
InChI=1S/C28H18/c1-3-11-21(12-4-1)19-20-27-25-17-8-7-15-23(25)24-16-9-10-18-26(24)28(27)22-13-5-2-6-14-22/h1-18H |
Clave InChI |
IVHHXNWKZTVOLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)













